2-Cycloheptanoylaminopropionic acid
Description
2-Cycloheptanoylaminopropionic acid is a synthetic organic compound characterized by a cycloheptanoyl group (a seven-membered carbon ring) linked via an amide bond to the α-carbon of a propionic acid backbone. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the cycloheptane ring and hydrogen-bonding capacity from the amide and carboxylic acid functional groups.
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-(cycloheptanecarbonylamino)propanoic acid |
InChI |
InChI=1S/C11H19NO3/c1-8(11(14)15)12-10(13)9-6-4-2-3-5-7-9/h8-9H,2-7H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
QLMQZJKWFVLKTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features of 2-cycloheptanoylaminopropionic acid and related compounds:
*Hypothetical molecular formula based on structural analogy.
Key Observations:
- Ring Size and Lipophilicity: The cycloheptanoyl group in the target compound likely increases lipophilicity (logP) compared to smaller rings like cyclohexyl (C₆) or cyclopropyl (C₃) . Larger rings may enhance membrane permeability but reduce aqueous solubility.
- Amide vs.
- Aromatic vs. Aliphatic Substituents: Unlike the phenyl group in 2-(cyclopropylamino)-3-phenylpropanoic acid or benzilic acid , the cycloheptane ring lacks aromaticity, likely reducing π-π stacking interactions and altering binding affinity in biological targets.
Hypothetical Data Based on Analogs:
Research Findings:
Ring Size Effects: Cyclohexylpropanoic acid exhibits higher solubility than benzilic acid due to reduced aromaticity . The cycloheptanoyl analog may follow this trend but with even lower solubility than cyclohexyl due to increased hydrophobicity.
Amide Stability: The amide group in this compound may slow enzymatic degradation compared to the carboxylic acid in 2-cyclohexylpropanoic acid, as seen in studies of similar amide-containing drugs .
Biological Interactions: The phenyl group in 2-(cyclopropylamino)-3-phenylpropanoic acid facilitates binding to aromatic receptor pockets, a feature absent in the cycloheptanoyl derivative .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
